molecular formula C10H14ClN3O B12229879 N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine

Cat. No.: B12229879
M. Wt: 227.69 g/mol
InChI Key: UIZZRMWGYOQGLY-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic rings with two adjacent nitrogen atoms and are privileged scaffolds in medicinal and agricultural chemistry due to their diverse biological activities . Compounds featuring the pyrazole core are extensively investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents . The specific research applications and mechanism of action for this compound are subjects of ongoing scientific investigation and are not fully characterized. Researchers are advised to consult the current scientific literature for the latest findings. This product is intended for research purposes only and is not intended for human diagnostic or therapeutic use.

Properties

Molecular Formula

C10H14ClN3O

Molecular Weight

227.69 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1,5-dimethylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H13N3O.ClH/c1-8-10(7-12-13(8)2)11-6-9-4-3-5-14-9;/h3-5,7,11H,6H2,1-2H3;1H

InChI Key

UIZZRMWGYOQGLY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC=CO2.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution via Pyrazole-Amine Alkylation

The most widely reported method involves the alkylation of 1,5-dimethyl-1H-pyrazol-4-amine with 2-furylmethanol under acidic conditions. This one-step reaction leverages the nucleophilic nature of the pyrazole amine group, which attacks the electrophilic carbon of the furylmethyl moiety.

Reaction Conditions

  • Catalyst: Hydrochloric acid (HCl) or other Brønsted acids.
  • Solvent: Ethanol, methanol, or dichloromethane.
  • Temperature: Reflux (70–80°C) for 6–12 hours.
  • Yield: 44–68% after purification by recrystallization.

A representative reaction equation is:
$$
\text{1,5-Dimethyl-1H-pyrazol-4-amine} + \text{2-Furylmethanol} \xrightarrow{\text{HCl, EtOH}} \text{this compound} + \text{H}_2\text{O}
$$

Key Observations

  • Excess 2-furylmethanol (1.2–1.5 equivalents) improves yield by driving the equilibrium toward product formation.
  • Acidic conditions protonate the amine, enhancing its nucleophilicity.

Vilsmeier-Haack Formylation Followed by Reductive Amination

An alternative route employs the Vilsmeier-Haack reaction to introduce a formyl group at the pyrazole’s 4-position, followed by reductive amination with furfurylamine. This method is advantageous for accessing derivatives with modified substituents.

Step 1: Vilsmeier-Haack Formylation
$$
\text{1,5-Dimethyl-1H-pyrazole} \xrightarrow{\text{POCl}3, \text{DMF}} \text{1,5-Dimethyl-1H-pyrazole-4-carbaldehyde}
$$
Step 2: Reductive Amination
$$
\text{1,5-Dimethyl-1H-pyrazole-4-carbaldehyde} + \text{Furfurylamine} \xrightarrow{\text{NaBH}
4} \text{this compound}
$$

Yield and Purity

  • Overall yield: 32–50%.
  • Purity: >95% (HPLC).

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times and improves yields. For instance, combining 1,5-dimethyl-1H-pyrazol-4-amine and 2-furylmethanol under microwave conditions (100°C, 30 minutes) achieves a 72% yield, compared to 44% under conventional heating.

Advantages

  • Energy efficiency: 70% reduction in energy consumption.
  • Scalability: Suitable for gram-to-kilogram synthesis.

Reaction Mechanism and Intermediate Characterization

Mechanistic Insights

The nucleophilic substitution mechanism proceeds via a two-step process:

  • Protonation of 2-Furylmethanol: Acid catalysis generates a better leaving group (water), forming a furylmethyl carbocation intermediate.
  • Nucleophilic Attack: The pyrazole amine attacks the carbocation, yielding the final product after deprotonation.

Intermediate Detection

  • LC-MS Data: A transient intermediate at m/z 168.1 corresponds to the furylmethyl carbocation.
  • NMR Monitoring: Disappearance of the pyrazole amine proton (δ 2.8 ppm) confirms reaction completion.

Optimization Strategies for Enhanced Yield and Purity

Solvent and Catalyst Screening

Solvent Catalyst Yield (%) Purity (%)
Ethanol HCl 68 98
DCM H₂SO₄ 52 95
THF Acetic Acid 41 89

Ethanol with HCl emerges as the optimal combination due to its ability to solubilize both reactants and stabilize ionic intermediates.

Temperature and Time Optimization

Temperature (°C) Time (h) Yield (%)
60 12 44
70 8 61
80 6 68

Higher temperatures accelerate the reaction but risk side product formation (e.g., over-alkylation).

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.42 (s, 1H, pyrazole-H), 6.35–6.22 (m, 3H, furan-H), 4.15 (s, 2H, CH₂), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
  • HRMS (ESI): m/z 196.1445 [M+H]⁺ (calculated 196.1448).

Purity Assessment

  • HPLC: >98% purity with a retention time of 6.7 minutes (C18 column, acetonitrile/water).

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Adopting continuous flow reactors minimizes batch variability and improves safety. Key parameters include:

  • Residence Time: 10 minutes.
  • Throughput: 5 kg/day.

Green Chemistry Initiatives

  • Solvent Recycling: Ethanol recovery rates exceed 90%.
  • Catalyst Reuse: HCl can be neutralized and regenerated, reducing waste.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furylmethyl group can yield furfural or furoic acid, while reduction can produce furfuryl alcohol .

Scientific Research Applications

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound has been studied for its potential antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Features

The compound shares a common 1,5-dimethylpyrazole backbone with other derivatives but differs in the substituent on the amine group. Key analogs include:

Compound Name Substituent on Amine Molecular Formula Molecular Weight (g/mol) Key Features
N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine 2-Furylmethyl C₁₀H₁₄N₃O 192.24 Furan oxygen for H-bonding
N-(2,3-Difluorobenzyl)-1,5-dimethyl-1H-pyrazol-4-amine 2,3-Difluorobenzyl C₁₂H₁₄ClF₂N₃ 273.71 Halogenated aromatic ring; Cl counterion
1-(4-Aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide 4-Aminosulfonylphenyl C₂₈H₃₁BrN₄O₄S₂ 630.10 Sulfonamide group; fluorophenyl moiety

Notes:

  • The furylmethyl group in the target compound contrasts with halogenated (e.g., difluorobenzyl) or sulfonamide-containing analogs, altering electronic and steric properties.
  • The 1,5-dimethylpyrazole core is conserved, ensuring planar rigidity, which is critical for binding in biological systems .

Physicochemical Properties

  • In contrast, sulfonamide-containing analogs exhibit stronger H-bonding due to the sulfonyl group, which may improve bioavailability .
  • Lipophilicity : Halogenated analogs (e.g., difluorobenzyl derivative ) likely have higher logP values due to fluorine’s electronegativity and aromatic hydrophobicity. The furylmethyl group introduces moderate polarity.

Crystallographic and Supramolecular Behavior

  • Crystal Packing : Hydrogen-bonding patterns in pyrazole derivatives are critical for crystal engineering. The furan oxygen may form C–H···O interactions, whereas halogenated analogs rely on C–X···π (X = F, Cl) interactions .
  • Graph Set Analysis : Etter’s graph theory predicts that the furylmethyl group could generate R₂²(8) motifs (common in furan-containing crystals), contrasting with sulfonamide-driven D or S motifs .

Biological Activity

N-(2-Furylmethyl)-1,5-dimethyl-1H-pyrazol-4-amine is a synthetic compound belonging to the pyrazole class, characterized by its unique five-membered heterocyclic structure. This compound has garnered attention in pharmacological research due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H14N3OC_{10}H_{14}N_3O, with a molecular weight of approximately 194.24 g/mol. Its structure features:

  • Furylmethyl group at position 1
  • Dimethyl groups at positions 1 and 5 of the pyrazole ring

This specific arrangement contributes to its chemical reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

1. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which allow it to scavenge free radicals and protect cells from oxidative stress. This activity is crucial in preventing cellular damage that can lead to various diseases.

2. Anti-inflammatory Effects

Studies suggest that this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays have demonstrated significant reductions in these markers when treated with pyrazole derivatives.

3. Antimicrobial Activity

Research has highlighted the antimicrobial potential of this compound against various bacterial strains. The compound has been tested against common pathogens such as E. coli and S. aureus, showing promising results in inhibiting their growth.

The mechanism of action for this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways, including those involved in inflammation and microbial resistance.

Research Findings

The following table summarizes key findings from recent studies on this compound:

Study Biological Activity Methodology Key Results
AntioxidantDPPH assaySignificant scavenging activity observed.
Anti-inflammatoryCytokine assay61–85% inhibition of TNF-α at 10 µM concentration.
AntimicrobialDisk diffusionEffective against E. coli and S. aureus with zones of inhibition >15 mm.

Case Studies

Several case studies have illustrated the pharmacological potential of pyrazole derivatives similar to this compound:

  • Anti-inflammatory Study : A study demonstrated that a related pyrazole derivative reduced inflammation markers significantly in animal models of arthritis.
  • Antimicrobial Efficacy : Another investigation reported that certain pyrazole derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics, suggesting their potential use as alternative therapies in treating resistant infections.

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